This compound can be synthesized through various chemical pathways, primarily involving the cyclization of suitable precursors. It is classified under indazole derivatives, which are known for their diverse pharmacological properties. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential interaction with biological targets .
The synthesis of 4-chloro-6-fluoro-1H-indazole-3-carbaldehyde typically involves the following key steps:
Industrial methods may employ continuous flow reactors to optimize yield and minimize byproducts, enhancing the efficiency of production.
The molecular structure of 4-chloro-6-fluoro-1H-indazole-3-carbaldehyde features a five-membered indazole ring with a carbaldehyde functional group at position 3. The structural representation can be summarized as follows:
The presence of electron-withdrawing groups (chlorine and fluorine) significantly influences its chemical behavior, stability, and biological interactions.
4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 4-chloro-6-fluoro-1H-indazole-3-carbaldehyde primarily revolves around its interactions with biological targets:
The precise pathways depend on the specific application within medicinal chemistry, where it is being explored for antimicrobial and anticancer properties .
The physical properties of 4-chloro-6-fluoro-1H-indazole-3-carbaldehyde include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm its identity and purity .
4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde has several notable applications:
This compound's versatility makes it an important candidate in both academic research and industrial applications .
The molecular architecture of 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde incorporates several key features that confer exceptional utility in kinase inhibitor design. The electron-withdrawing chlorine at C4 and fluorine at C6 create an electron-deficient aromatic system that enhances π-stacking interactions within the hydrophobic ATP-binding pockets of kinases [2] [4]. Simultaneously, the 3-carbaldehyde group serves as a versatile synthetic handle for constructing extended molecular frameworks through:
Recent biochemical studies demonstrate that derivatives synthesized from this scaffold exhibit potent inhibition across multiple kinase families:
Table 1: Kinase Inhibitory Activity of 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde Derivatives
Target Kinase | Derivative Structure | IC₅₀ (nM) | Primary Application |
---|---|---|---|
VEGFR-2 | Hydrazone conjugate | 5.4–34.5 | Antiangiogenic therapy [2] |
FGFR-1 | Amide-linked analogs | 5.5–15 | Solid tumor targeting [2] |
LRRK2 | Bifunctional degraders | <50 | Parkinson's disease [4] |
c-JNK | Thiazole hybrids | 0.6–8.5 | Inflammatory disorders [9] |
Notably, FGFR-1 inhibitors derived from this scaffold demonstrate remarkable selectivity profiles. Molecular dynamics simulations reveal that the chloro-fluoro-indazole core occupies a specific hydrophobic subpocket while forming three critical hydrogen bonds: 1) Indazole N–H with Glu562 backbone carbonyl, 2) N2 nitrogen with Ala564 amide proton, and 3) carbaldehyde-derived functional groups with catalytic lysine residues [2]. This binding mode translates to low-nanomolar inhibition (IC₅₀ = 5.5 nM) and >100-fold selectivity over related kinases like Bcr-Abl and ALK [2].
In Parkinson's disease research, the scaffold has been engineered into bifunctional cereblon E3 ligase recruiters (PROTACs) targeting leucine-rich repeat kinase 2 (LRRK2). These degraders incorporate the indazole core linked to cereblon-binding ligands through rational spacer designs, effectively reducing pathogenic LRRK2 levels in neuronal models by >80% at submicromolar concentrations [4].
The 3-carbaldehyde group represents a critical pharmacophoric element that differentiates 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde from simpler indazole derivatives. This aldehyde functionality enables:
Bioisosteric replacement studies indicate that the carbaldehyde group serves as an optimal isostere for carboxylate and nitro groups in kinase-binding motifs. When compared to 6-fluoro-1H-indazole-4-carboxylic acid (which requires protection/deprotection strategies during derivatization), the 3-carbaldehyde offers superior synthetic flexibility [7] [10]. Its reactivity profile permits single-step transformations inaccessible to carboxylic acid analogs, particularly:
Molecular docking analyses of 3-carbaldehyde derivatives in VEGFR-2 demonstrate that the formyl group participates in direct hydrogen bonding with key residues in the hinge region (Cys917 backbone NH), while the indazole nitrogen maintains critical interaction with Glu883 [3]. This dual-point anchoring mimics the binding mode of pazopanib's aminopyrimidine group but with enhanced hydrophobic contact surface due to the chloro-fluoro substitution pattern [3] [6].
Table 2: Synthetic Applications of 3-Carbaldehyde Group in Indazole Chemistry
Transformation | Reaction Conditions | Key Applications |
---|---|---|
Schiff base formation | EtOH, RT, 2h | FGFR inhibitors [2] |
Oxazole cyclization | [I₂], DMSO, 120°C | TRK/ALK inhibitors [3] |
Reductive amination | NaBH₃CN, MeOH | Brain-penetrant LRRK2 inhibitors [4] |
Stetter reaction | NHC catalyst, THF | Chiral kinase inhibitors |
The synthetic versatility of this functionality is exemplified by the optimized nitrosation protocol for carbaldehyde introduction. By employing reverse addition of indoles to nitrosating mixtures (NaNO₂/HCl in H₂O:DMF) at 0°C over 2 hours, researchers achieve near-quantitative conversion to 1H-indazole-3-carboxaldehydes while suppressing dimerization side products [5]. This methodology successfully converts electron-deficient substrates like 5-bromoindole (94% yield) and electron-rich analogs (99% yield), overcoming previous limitations in indazole carbaldehyde synthesis [5].
When structurally compared to clinically established indazole-based therapeutics, 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde exhibits both conserved and divergent molecular features that influence its drug development potential:
Figure 1: Structural Comparison of Key Indazole-Based Therapeutics
┌───────────┐ ┌───────────┐ ┌───────────┐ │ Axitinib │ │ Pazopanib │ │ Target │ │ (Inlyta®) │ │ (Votrient®)│ │ Compound │ └───────────┘ └───────────┘ └───────────┘ Position 1: N-methylated Unsubstituted Unsubstituted Position 3: Vinylamide Aminopyrimidine Carbaldehyde Position 4: Hydrogen Hydrogen Chlorine Position 6: Hydrogen Hydrogen Fluorine Bioisosteric element: Benzamide Pyrimidine Aldehyde
Electronic modulation: The chloro-fluoro substitution pattern in the benzene ring creates a distinct electron distribution profile compared to unsubstituted analogs. Computational analyses (DFT at B3LYP/6-31G* level) reveal:
These properties translate to improved membrane permeability (PAMPA log Pₑ = -5.2 vs. -5.8 for pazopanib) and enhanced binding entropy contributions due to water displacement from hydrophobic kinase pockets [3] [6].
Structure-activity relationships (SAR): Systematic derivatization studies demonstrate that the 4-chloro-6-fluoro pattern synergizes with 3-carbaldehyde transformations to optimize kinase inhibition:
Clinical candidate benchmarking: The scaffold shares key pharmacophoric elements with advanced indazole therapeutics:
The strategic incorporation of both chloro and fluoro substituents addresses limitations observed in mono-halogenated clinical candidates: the chlorine provides metabolic stability through steric blocking of CYP-mediated oxidation at C4, while the fluorine enhances membrane permeability and offers a potential PET labeling site for target engagement studies [4] [7].
Table 3: Comparative Physicochemical Properties of Indazole Derivatives
Property | 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde | Axitinib | Pazopanib |
---|---|---|---|
Molecular weight | 198.58 | 386.47 | 437.52 |
Calculated logP | 1.25 | 2.20 | 3.54 |
H-bond acceptors | 3 | 7 | 9 |
H-bond donors | 1 | 2 | 3 |
Rotatable bonds | 1 | 6 | 9 |
Topological polar surface area | 45.8 Ų | 97.6 Ų | 106 Ų |
Aqueous solubility (pH 7.4) | 28 μg/mL | 12 μg/mL | <1 μg/mL |
This comparative analysis suggests that 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde occupies a strategic position in kinase inhibitor development—balancing the need for target potency, selectivity, and drug-like properties more effectively than simpler indazole cores. Its synthetic tractability further positions it as a versatile building block for next-generation targeted therapies addressing limitations of current indazole-based therapeutics [2] [3] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5